molecular formula C5H12ClNO2 B2715418 (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride CAS No. 2094653-70-8

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride

Cat. No.: B2715418
CAS No.: 2094653-70-8
M. Wt: 153.61
InChI Key: IQIRTMUGIHHZTM-JBUOLDKXSA-N
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Description

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features an oxolane ring, an aminomethyl group, and a hydroxyl group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and epoxides.

    Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the oxolane ring.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The aminomethyl group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxolane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(aminomethyl)oxolan-3-ol: The free base form without the hydrochloride salt.

    (3S,4S)-4-(aminomethyl)oxolan-3-ol hydrochloride: The enantiomer with different stereochemistry.

    4-(aminomethyl)tetrahydrofuran-3-ol: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both an aminomethyl group and a hydroxyl group on the oxolane ring provides versatility in chemical synthesis and potential for diverse applications.

Properties

IUPAC Name

(3R,4R)-4-(aminomethyl)oxolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIRTMUGIHHZTM-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094653-70-8
Record name rac-(3R,4R)-4-(aminomethyl)oxolan-3-ol hydrochloride
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